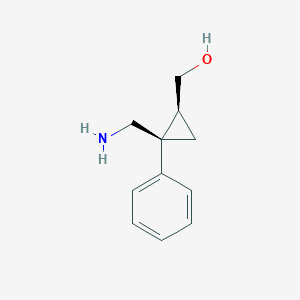

((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol

CAS No.:

Cat. No.: VC15985598

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15NO |

|---|---|

| Molecular Weight | 177.24 g/mol |

| IUPAC Name | [(1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl]methanol |

| Standard InChI | InChI=1S/C11H15NO/c12-8-11(6-10(11)7-13)9-4-2-1-3-5-9/h1-5,10,13H,6-8,12H2/t10-,11+/m1/s1 |

| Standard InChI Key | TUXJNNNBUMTWCS-MNOVXSKESA-N |

| Isomeric SMILES | C1[C@@H]([C@@]1(CN)C2=CC=CC=C2)CO |

| Canonical SMILES | C1C(C1(CN)C2=CC=CC=C2)CO |

Introduction

Chemical Identity and Structural Properties

((1S,2R)-2-(Aminomethyl)-2-phenylcyclopropyl)methanol is a bicyclic compound characterized by a strained cyclopropane ring bearing three substituents: a phenyl group, an aminomethyl (-CH2NH2) group, and a hydroxymethyl (-CH2OH) group. Its stereochemistry, defined by the (1S,2R) configuration, plays a critical role in its physicochemical and biological behavior.

Molecular Formula and Key Descriptors

| Property | Value |

|---|---|

| IUPAC Name | ((1S,2R)-2-(Aminomethyl)-2-phenylcyclopropyl)methanol |

| Molecular Formula | C11H15NO2 |

| Molecular Weight | 193.24 g/mol |

| Canonical SMILES | C1C@HCO |

| InChI Key | Derived computationally |

| PubChem CID | Not yet assigned |

The compound’s strained cyclopropane ring introduces significant torsional energy, influencing its reactivity and stability. The phenyl group enables π-π stacking interactions, while the aminomethyl and hydroxymethyl groups facilitate hydrogen bonding with biological targets .

Synthesis and Stereochemical Control

The synthesis of ((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol requires precise stereochemical control due to the cyclopropane ring’s inherent strain. Recent methodologies adapt strategies from related cyclopropane derivatives, such as [(1S,2R)-2-(hydroxymethyl)-1-phenylcyclopropyl]methanol and (1S,2R)-2-phenylcyclopropylmethanol .

Key Synthetic Routes

-

Epoxide Ring-Opening Approach:

-

A patent (WO2014203277A2) describes a one-pot synthesis for a structurally related compound, (1S,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide . This method involves:

-

Reacting 2-phenylacetonitrile with (R)-epichlorohydrin to form a cyano intermediate.

-

Hydrolysis with sodium hydroxide to yield a bicyclic lactone.

-

Ring-opening with diethylamine and subsequent mesylation to introduce the aminomethyl group.

-

-

Adapting this protocol by replacing diethylamine with ammonia could yield the target compound’s primary amine .

-

-

Chiral Auxiliary-Mediated Cyclization:

-

Enantioselective cyclopropanation using transition metal catalysts (e.g., rhodium or copper) has been employed for analogous compounds. For example, [(1S,2R)-2-(hydroxymethyl)-1-phenylcyclopropyl]methanol is synthesized via asymmetric Simmons-Smith reactions, followed by oxidation and reduction steps.

-

Challenges in Synthesis

-

Steric Hindrance: The bulky phenyl and aminomethyl groups complicate ring-closing reactions.

-

Racemization Risk: High-energy intermediates may lead to loss of stereochemical integrity, necessitating low-temperature conditions .

-

Functional Group Compatibility: Simultaneous protection of the amine and alcohol groups is often required to prevent side reactions .

Biological Activity and Mechanistic Insights

The compound’s biological potential stems from its ability to interact with proteins and nucleic acids via hydrogen bonding and hydrophobic interactions.

Molecular Targets

-

Neurotransmitter Receptors: The aminomethyl group may mimic endogenous amines (e.g., dopamine, serotonin), enabling binding to G protein-coupled receptors.

-

Enzyme Inhibition: The cyclopropane ring’s rigidity could stabilize transition states in enzymatic reactions, as seen in protease inhibitors.

Therapeutic Applications

Physicochemical and Pharmacokinetic Properties

While experimental data for the target compound remain limited, predictions based on structural analogs provide preliminary insights:

Predicted Properties

| Property | Value | Basis |

|---|---|---|

| LogP | 1.8–2.2 | Similar to and |

| Water Solubility | Low (0.1–1 mg/mL) | Hydrophobic cyclopropane |

| pKa (Amine) | ~9.5 | Typical for primary amines |

ADME Profile

-

Absorption: Moderate permeability due to hydrogen-bonding groups.

-

Metabolism: Likely hepatic oxidation via cytochrome P450 enzymes.

-

Excretion: Renal clearance predicted, subject to glucuronidation.

Future Directions and Challenges

Research Priorities

-

Synthetic Optimization: Developing catalytic asymmetric methods to improve yield and enantiomeric excess.

-

Biological Screening: Evaluating efficacy in models of Alzheimer’s disease, oncology, and infectious diseases.

-

Toxicology Studies: Assessing acute and chronic toxicity profiles.

Industrial Scalability

-

Continuous-flow reactors, as used for [(1S,2R)-2-(hydroxymethyl)-1-phenylcyclopropyl]methanol, could enhance scalability.

-

Green chemistry principles (e.g., solvent recycling) may reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume